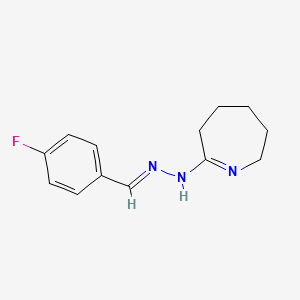![molecular formula C21H17N3O4 B11986127 2-(biphenyl-4-yloxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11986127.png)
2-(biphenyl-4-yloxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(biphenyl-4-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a biphenyl group, a nitrophenyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of Biphenyl-4-yloxyacetohydrazide: This intermediate is synthesized by reacting biphenyl-4-ol with chloroacetohydrazide under basic conditions.
Condensation Reaction: The biphenyl-4-yloxyacetohydrazide is then reacted with 3-nitrobenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Condensation: Aldehydes or ketones with acid catalysts.
Major Products
Reduction: Formation of 2-(biphenyl-4-yloxy)-N’-[(E)-(3-aminophenyl)methylidene]acetohydrazide.
Substitution: Formation of nitro or halogenated derivatives of the biphenyl group.
Condensation: Formation of various hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(biphenyl-4-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(biphenyl-4-yloxy)acetohydrazide: Lacks the nitrophenyl group, making it less versatile in certain reactions.
N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Lacks the biphenyl group, reducing its hydrophobic interactions.
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both biphenyl and nitrophenyl groups, allowing it to participate in a wide range of chemical reactions and interact with various biological targets.
Eigenschaften
Molekularformel |
C21H17N3O4 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H17N3O4/c25-21(23-22-14-16-5-4-8-19(13-16)24(26)27)15-28-20-11-9-18(10-12-20)17-6-2-1-3-7-17/h1-14H,15H2,(H,23,25)/b22-14+ |
InChI-Schlüssel |
JLSQNJOPOFSVCO-HYARGMPZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11986055.png)


![4-methyl-3-phenyl-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986088.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11986104.png)

![4-({(E)-[3-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11986117.png)
![4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11986120.png)

![N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide](/img/structure/B11986139.png)
